
Barium(2+);oxo(114C)methanediolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+);oxo(114C)methanediolate: is a chemical compound with the molecular formula CH2BaO3 and a molecular weight of 201.343 . This compound is characterized by the presence of barium ions (Ba²⁺) and oxo(114C)methanediolate groups. It is a relatively specialized compound used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Barium(2+);oxo(114C)methanediolate typically involves the reaction of barium salts with oxo(114C)methanediolate precursors under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Commonly, barium chloride or barium nitrate is used as the barium source, and the reaction is carried out in an aqueous or organic solvent medium.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistent quality and high yield. The process may include steps such as filtration, crystallization, and drying to obtain the final product in a pure and stable form.
Chemical Reactions Analysis
Types of Reactions: Barium(2+);oxo(114C)methanediolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The oxo(114C)methanediolate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield barium carbonate, while reduction may produce barium hydroxide .
Scientific Research Applications
Chemistry: Barium(2+);oxo(114C)methanediolate is used as a reagent in various chemical reactions and synthesis processes. It serves as a precursor for the preparation of other barium-containing compounds and is utilized in analytical chemistry for qualitative and quantitative analysis.
Biology and Medicine: In biological and medical research, this compound is used in studies involving barium’s effects on biological systems. It is also employed in radiographic imaging as a contrast agent due to its high atomic number, which makes it opaque to X-rays .
Industry: Industrially, the compound is used in the production of ceramics, glass, and other materials where barium’s properties are beneficial. It is also used in the manufacturing of certain types of batteries and electronic components.
Mechanism of Action
The mechanism of action of Barium(2+);oxo(114C)methanediolate involves its interaction with molecular targets and pathways in various applications. In radiographic imaging, for example, the compound’s high atomic number allows it to absorb X-rays effectively, providing clear contrast images of the gastrointestinal tract . In chemical reactions, the barium ion acts as a Lewis acid, facilitating various catalytic processes .
Comparison with Similar Compounds
Barium Carbonate (BaCO3): Used in ceramics and glass production.
Barium Sulfate (BaSO4): Commonly used as a radiographic contrast agent.
Barium Hydroxide (Ba(OH)2): Utilized in analytical chemistry and as a precursor for other barium compounds.
Uniqueness: Barium(2+);oxo(114C)methanediolate is unique due to its specific structure and reactivity. Unlike barium carbonate and barium sulfate, which are primarily used in industrial applications, this compound has specialized uses in both scientific research and industrial processes. Its ability to undergo various chemical reactions and its application in radiographic imaging highlight its versatility and importance .
Properties
IUPAC Name |
barium(2+);oxo(114C)methanediolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Ba/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2/i1+2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJRCSIUFZENHW-DEQYMQKBSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14C](=O)([O-])[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Oxireno[f]isoquinoline,1a,7b-dihydro-(9CI)](/img/new.no-structure.jpg)
![3-(3-methoxyphenyl)-2-methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride](/img/structure/B593673.png)
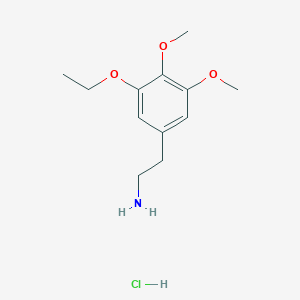
![[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B593680.png)
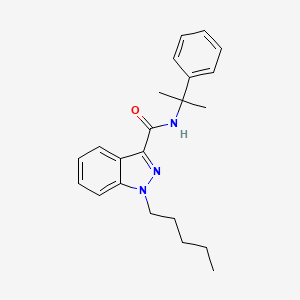
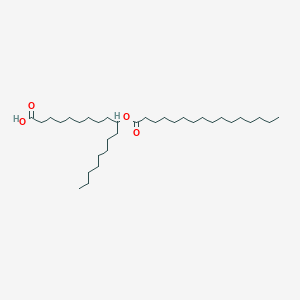
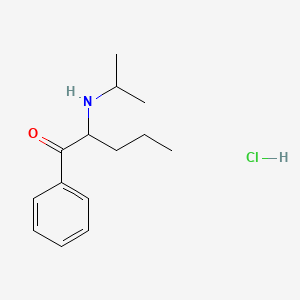
![1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one](/img/structure/B593684.png)

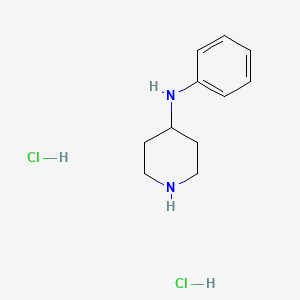
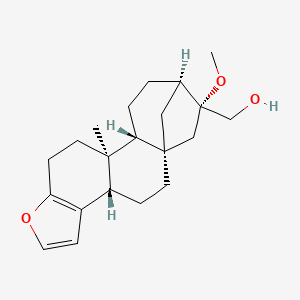
![ethyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593699.png)
![3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide](/img/structure/B593700.png)
![N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide](/img/structure/B593701.png)
